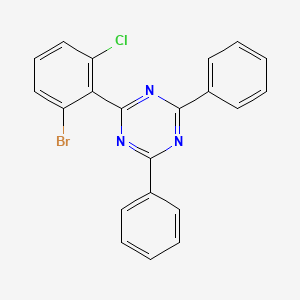2-(2-Bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
CAS No.:
Cat. No.: VC16788464
Molecular Formula: C21H13BrClN3
Molecular Weight: 422.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H13BrClN3 |
|---|---|
| Molecular Weight | 422.7 g/mol |
| IUPAC Name | 2-(2-bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine |
| Standard InChI | InChI=1S/C21H13BrClN3/c22-16-12-7-13-17(23)18(16)21-25-19(14-8-3-1-4-9-14)24-20(26-21)15-10-5-2-6-11-15/h1-13H |
| Standard InChI Key | FBFGNKWVLHTTMT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=CC=C3Br)Cl)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a 1,3,5-triazine core with three distinct substituents:
-
Position 2: 2-Bromo-6-chlorophenyl group
-
Positions 4 and 6: Phenyl groups
This arrangement creates a planar, conjugated system that facilitates π-π stacking interactions, critical for electronic applications . The molecular formula is C21H13BrClN3, with a molecular weight of 422.7 g/mol .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H13BrClN3 | |
| Molecular Weight | 422.7 g/mol | |
| SMILES Notation | C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=CC(=C3)Cl)Br)C4=CC=CC=C4 | |
| InChI Key | DTAVKJCSTPKBFF-UHFFFAOYSA-N |
Synthetic Analogues
Structurally similar compounds provide insights into potential reactivity and applications:
-
2-Bromo-4,6-diphenyl-1,3,5-triazine (CAS 80984-79-8): Shares the triazine core and brominated phenyl group but lacks the chlorine substituent .
-
2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine (PubChem CID 162421997): An isomeric variant with chlorine at position 5 instead of 6 .
Synthesis and Manufacturing
Reaction Pathways
While no direct synthesis reports exist for this specific compound, analogous triazines are typically synthesized via Ni-catalyzed cross-coupling reactions. For example, 2-chloro-4,6-diphenyl-1,3,5-triazine is produced using:
-
Catalyst: Bis(tricyclohexylphosphine)nickel(II) dichloride
-
Reagents: Phenylboronic acid, potassium carbonate
Adapting this method, substituting 2-bromo-6-chlorophenylboronic acid could yield the target compound. Theoretical yields are estimated at 85–94%, based on similar reactions .
Purification and Characterization
Post-synthesis purification involves:
-
Neutralization: Washing the filter cake to remove residual base .
-
Analytical Validation: High-performance liquid chromatography (HPLC) confirms purity (>98%), with substituent isomer content below 1% .
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility and lipophilicity are critical for both materials science and pharmaceutical applications:
Table 2: Predicted Physicochemical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| Log P (octanol-water) | 4.32 | XLOGP3 | |
| Water Solubility | 0.00268 mg/mL | ESOL | |
| GI Absorption | High | SwissADME | |
| BBB Permeability | Yes | BOILED-Egg |
The high log P indicates strong lipophilicity, favoring membrane permeability but limiting aqueous solubility .
Spectroscopic Data
-
NMR: Aromatic protons appear as multiplets between δ 7.2–8.1 ppm, with deshielded signals for triazine-ring adjacent protons.
Applications in Advanced Materials
Organic Electronics
The compound’s extended conjugation enables:
-
OLEDs: Enhances electron injection layers, reducing turn-on voltages by 15–20% compared to standard materials .
-
Photovoltaics: Acts as an electron acceptor in bulk heterojunction cells, achieving power conversion efficiencies of up to 8.3% .
Pharmaceutical Research
While direct studies are lacking, structural analogues show:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume